molecular formula C21H21N5O2 B12249773 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine

Cat. No.: B12249773
M. Wt: 375.4 g/mol
InChI Key: RJCGYSARYICLFS-UHFFFAOYSA-N
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Description

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and an indolizine core. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through a nucleophilic aromatic substitution reaction at the C6 position of the pyridazine ring . The piperidine moiety is then introduced via a coupling reaction, followed by the attachment of the indolizine core through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine involves the inhibition of specific kinases, such as TAK1 kinase. This inhibition occurs through the binding of the imidazo[1,2-b]pyridazine moiety to the hinge region of the kinase, thereby blocking its enzymatic activity. This leads to the suppression of downstream signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]indolizine is unique due to its combination of structural features, which confer high potency and selectivity towards specific molecular targets. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-indolizin-2-ylmethanone

InChI

InChI=1S/C21H21N5O2/c27-21(17-13-18-3-1-2-9-25(18)14-17)24-10-6-16(7-11-24)15-28-20-5-4-19-22-8-12-26(19)23-20/h1-5,8-9,12-14,16H,6-7,10-11,15H2

InChI Key

RJCGYSARYICLFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4=CN5C=CC=CC5=C4

Origin of Product

United States

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